18alpha-Oleanane

CAS No.: 30759-92-3

Cat. No.: VC3827486

Molecular Formula: C30H52

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30759-92-3 |

|---|---|

| Molecular Formula | C30H52 |

| Molecular Weight | 412.7 g/mol |

| IUPAC Name | (4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene |

| Standard InChI | InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24-,27-,28+,29-,30-/m1/s1 |

| Standard InChI Key | VCNKUCWWHVTTBY-AOZKJORISA-N |

| Isomeric SMILES | C[C@@]12CC[C@@]3([C@@H]([C@H]1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCCC5(C)C)C)C)C |

| SMILES | CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |

| Canonical SMILES | CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |

Introduction

Structural Characteristics and Molecular Properties

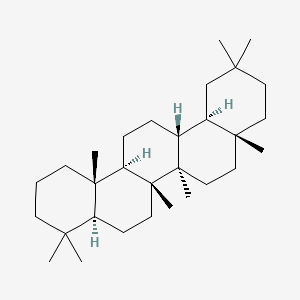

18α-Oleanane belongs to the oleanane family of pentacyclic triterpenoids, characterized by five fused cyclohexane rings and a methyl group arrangement that distinguishes it from structurally similar hopanes. The compound exists in two isomeric forms: 18α(H)-oleanane (thermodynamically stable) and 18β(H)-oleanane (less stable). The α-configuration predominates in mature crude oils due to its stability under high-temperature conditions .

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.7 g/mol |

| CAS Registry Number | 30759-92-3 |

| Key Mass Fragment | m/z = 191 |

The compound’s structural similarity to hopanes often leads to misidentification in traditional hopane analysis, necessitating advanced chromatographic techniques for resolution . Derivatives such as 18α-oleanane-3β,19β-diol (CAS No. 3608-09-1) exhibit modified functional groups but retain the core pentacyclic framework, expanding their utility in specialized biochemical studies .

Occurrence and Distribution in Geological Samples

18α-Oleanane is primarily associated with angiosperm-derived organic matter, making it a definitive marker for terrestrial input in sedimentary basins. Its detection in crude oils and source rocks provides critical insights into the age and depositional environment of hydrocarbon reservoirs.

Age Diagnostic Applications

The compound’s origin traces to β-amyrin, a triterpenoid produced by flowering plants that first proliferated during the Late Cretaceous (Turonian stage). Consequently, 18α-Oleanane is absent in pre-Cretaceous sediments, serving as a robust indicator of Cretaceous or younger geological formations . In the Niger Delta basin, oils with oleanane indices (OI) exceeding 0.30—calculated as —confirm Tertiary-age source rocks with significant terrestrial organic input .

Oleanane Index Values in Niger Delta Crude Oils

| Sample | Oleanane Index | Interpretation |

|---|---|---|

| KD01 | 0.32 | Tertiary source rock |

| KD02 | 1.03 | High terrestrial input |

| KD03 | 0.03 | Non-diagnostic (contamination) |

Spatial and Temporal Distribution

Biomarker Significance in Petroleum Systems

As a source-specific biomarker, 18α-Oleanane offers unparalleled insights into the biological precursors and thermal maturity of hydrocarbon deposits.

Terrestrial Organic Matter Tracing

The compound’s exclusive origin from angiosperms distinguishes it from microbial or algal biomarkers. In the Niger Delta, oils rich in 18α-Oleanane derive from Late Miocene source rocks dominated by mangrove and rainforest vegetation, underscoring its utility in paleoenvironmental reconstructions .

Thermal Maturity Indicators

The ratio serves as a thermal maturity parameter. At low maturity levels, 18β(H)-oleanane dominates, but progressive isomerization favors the α-configuration under catagenetic conditions . This ratio, combined with hopane and sterane profiles, enables precise assessments of oil window temperatures.

Analytical Challenges and Methodological Advances

Accurate quantification of 18α-Oleanane requires overcoming co-elution issues with structurally analogous compounds.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

GC×GC improves separation efficiency, resolving 18α-Oleanane from 18β(H)-oleanane and lupane within a single analytical run. This advancement has reduced false positives in age-diagnostic studies .

Controversies and Limitations

Despite its widespread use, 18α-Oleanane’s reliability as an age indicator faces scrutiny.

Pre-Cretaceous Anomalies

Isolated reports of 18α-Oleanane in Jurassic sediments challenge its status as a Cretaceous-Tertiary biomarker. These anomalies may reflect cryptic angiosperm precursors or analytical artifacts, warranting further investigation .

Applications Beyond Petroleum Geochemistry

Recent studies explore 18α-Oleanane’s potential in medicinal and environmental sciences. Derivatives like 18α-oleanane-3β,19β-diol exhibit bioactive properties, though their pharmacological mechanisms remain under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume